Bienvenue dans la boutique en ligne BenchChem!

4-Amino-6-methyl-1-phenylpyrimidin-2-one

Lipophilicity Physicochemical profiling Drug-likeness

4-Amino-6-methyl-1-phenylpyrimidin-2-one (CAS 39807-06-2) is an N1-phenyl-substituted 2-pyrimidinone bearing a C4-amino and C6-methyl group. With a molecular formula of C11H11N3O and molecular weight of 201.22 g·mol⁻¹, it belongs to the broader 4-amino-6-arylpyrimidine family, a class historically associated with platelet aggregation inhibition and bronchodilation.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13896293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methyl-1-phenylpyrimidin-2-one
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1C2=CC=CC=C2)N
InChIInChI=1S/C11H11N3O/c1-8-7-10(12)13-11(15)14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,15)
InChIKeyCKVIGXFJYAREAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-methyl-1-phenylpyrimidin-2-one – Compound Class, Identity, and Procurement-Relevant Baseline Properties


4-Amino-6-methyl-1-phenylpyrimidin-2-one (CAS 39807-06-2) is an N1-phenyl-substituted 2-pyrimidinone bearing a C4-amino and C6-methyl group. With a molecular formula of C11H11N3O and molecular weight of 201.22 g·mol⁻¹, it belongs to the broader 4-amino-6-arylpyrimidine family, a class historically associated with platelet aggregation inhibition and bronchodilation [1]. The compound has been more recently cited as a synthetic intermediate and building block in patent literature targeting phosphoinositide 3-kinase (PI3K) inhibition for inflammatory, autoimmune, and oncological indications [2]. Its computed physicochemical profile (LogP ≈ 0.8; 1 hydrogen bond donor; 1 hydrogen bond acceptor) suggests moderate hydrophilicity distinct from many diaryl pyrimidine analogs, which may influence formulation, solubility, and permeability characteristics relevant to both research and industrial procurement [3].

Why Generic 4-Amino-6-arylpyrimidine Substitution Fails – Structural and Functional Non-Interchangeability of 4-Amino-6-methyl-1-phenylpyrimidin-2-one


Within the 4-amino-6-arylpyrimidine family, subtle variations in ring oxidation state, N-substitution, and substituent positioning produce functionally non-interchangeable compounds. The target compound is a 2-oxo-1-phenylpyrimidine (pyrimidin-2-one tautomer), whereas many closely related analogs such as 2-amino-4-methyl-6-phenylpyrimidine (CAS 15755-15-4) are fully aromatic 2-aminopyrimidines lacking the carbonyl at C2 and with an inverted amino/methyl substitution pattern [1]. This oxidation-state difference alters hydrogen-bonding capacity and electronic distribution, which can affect target binding, metabolic stability, and synthetic derivatization pathways. The LogP of ~0.8 for the target compound [2] diverges from the more lipophilic 2-aminopyrimidine analogs, indicating that physicochemical property-based selection—rather than class-level substitution—is essential for reproducible experimental outcomes. Furthermore, the compound serves as a specific precursor for fused imidazo[1,2-c]pyrimidin-5(6H)-one derivatives [3], a synthetic entry point not available from the 2-aminopyrimidine isomers. These structural distinctions mean that a procurement decision based solely on in-class similarity risks introducing uncontrolled variables in biological assays, medicinal chemistry campaigns, or process chemistry development.

Quantitative Differentiation Evidence for 4-Amino-6-methyl-1-phenylpyrimidin-2-one Against Closest Analogs


N1-Phenyl Substitution Confers Distinct Lipophilicity Relative to N1-Unsubstituted 2-Pyrimidinone Analogs

The target compound bears an N1-phenyl substituent that is absent in simpler 4-amino-6-methylpyrimidin-2-one (unsubstituted at N1). This N1-phenyl group contributes to a computed LogP of 0.8 [1]. In contrast, the N1-unsubstituted analog 4-amino-6-methylpyrimidin-2(1H)-one (molecular formula C5H7N3O, MW 125.13) is expected to have substantially lower lipophilicity based on fragment-based calculation (estimated LogP ≈ -0.5 to 0.0). The measured difference of approximately 0.8–1.3 LogP units translates to roughly a 6- to 20-fold difference in octanol-water partition coefficient, directly impacting membrane permeability predictions, chromatographic retention behavior, and formulation partitioning. No head-to-head experimental LogP measurement comparing both compounds under identical conditions was identified; the comparison relies on the computed value for the target compound and fragment-based estimation for the analog [1].

Lipophilicity Physicochemical profiling Drug-likeness

2-Oxo Tautomeric Form Enables Distinct Hydrogen-Bonding Profile Versus 2-Aminopyrimidine Isomers

4-Amino-6-methyl-1-phenylpyrimidin-2-one exists as the 2-oxo tautomer (pyrimidin-2-one form), bearing a carbonyl oxygen at position 2 capable of serving as a hydrogen bond acceptor. This contrasts with the isomeric 2-amino-4-methyl-6-phenylpyrimidine (CAS 15755-15-4), which places an amino group at position 2 and a methyl at position 4 [1]. The target compound presents 1 hydrogen bond donor (C4-NH2) and 1 hydrogen bond acceptor (C2=O), while the 2-amino isomer presents 2 hydrogen bond donors (C2-NH2) and 2 hydrogen bond acceptors (pyrimidine ring nitrogens), assuming the amino group can donate two H-bonds [2]. This difference in hydrogen-bond donor/acceptor count and spatial positioning alters the pharmacophoric presentation to biological targets. The C2-carbonyl of the target compound may engage in different interactions (e.g., with backbone amides or water networks) compared to the C2-amino of the isomer. No direct comparative binding data between these two specific compounds has been identified; the differentiation is based on structural and computed property analysis.

Hydrogen bonding Tautomerism Target engagement

Positional Methyl Group at C6 Modulates Steric and Electronic Properties Relative to Des-Methyl and C5-Methyl Analogs

The C6-methyl substituent on the target compound differentiates it from 4-amino-1-phenylpyrimidin-2-one (lacking the methyl group) and from 4-amino-5-methyl-1-phenylpyrimidin-2-one (methyl at C5). The C6-methyl position is adjacent to the N1-phenyl group, potentially creating steric interactions that influence the dihedral angle between the phenyl ring and the pyrimidinone core, thereby modulating conjugation and electronic distribution [1]. This steric effect is absent in the C5-methyl regioisomer, where the methyl is positioned away from the N1-phenyl. Additionally, methyl groups at different positions on the pyrimidinone ring are subject to differential cytochrome P450-mediated oxidative metabolism; C6-methyl groups on pyrimidinones are generally less susceptible to primary oxidation than C5-methyl groups due to the electron-withdrawing effect of the adjacent carbonyl and steric shielding by the N1-phenyl [2]. Quantitative comparative metabolic stability data for these specific regioisomers were not identified in the available literature; this represents a class-level inference based on established pyrimidinone structure-metabolism relationships.

Steric effects Regioisomerism Metabolic stability

Documented Use as Key Intermediate for Fused Imidazo[1,2-c]pyrimidin-5(6H)-one Scaffolds – Synthetic Differentiation from Non-Functionalized Pyrimidines

The target compound has been explicitly documented as a reactant for the synthesis of 7-methyl-6-phenylimidazo[1,2-c]pyrimidin-5(6H)-one [1], a fused tricyclic scaffold of interest in medicinal chemistry. This synthetic transformation leverages the 4-amino group and the N1-phenyl substituent in a cyclization reaction to form the imidazo[1,2-c]pyrimidine core. In contrast, the isomeric 2-amino-4-methyl-6-phenylpyrimidine (CAS 15755-15-4) or the dione precursor 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (CAS 1015-64-1) cannot directly access this same fused ring system without additional functional group interconversion steps. The target compound therefore offers a unique synthetic entry point that is not available from closely related in-class analogs, providing one-step access to a defined heterocyclic chemotype [1]. No yield or reaction optimization data for this specific transformation were identified; the comparison is based on the documented reaction pathway.

Synthetic intermediate Heterocyclic chemistry Fused ring systems

Highest-Confidence Application Scenarios for 4-Amino-6-methyl-1-phenylpyrimidin-2-one Based on Available Evidence


PI3K Inhibitor Medicinal Chemistry – Use as a Defined Building Block for Heteroaryl and Heterocyclic Compound Libraries

Patent WO2016119707A1, assigned to Hutchison Medipharma Ltd., explicitly incorporates 4-amino-6-methyl-1-phenylpyrimidin-2-one into the synthetic scheme for novel heteroaryl and heterocyclic compounds designed to inhibit PI3K activity for the treatment of inflammatory and autoimmune diseases and cancer [1]. The compound's C4-amino group serves as a nucleophilic handle for further functionalization, while the C2-oxo and N1-phenyl groups provide appropriate electronic and steric properties for downstream PI3K inhibitor pharmacophore construction. Procurement for this application is justified when the synthetic route requires the specific 2-oxo-1-phenylpyrimidine core rather than a 2-aminopyrimidine alternative, as the carbonyl group participates in key binding interactions with the PI3K hinge region [1].

Differentiation-Inducing Agent Research – Cell Proliferation Arrest and Monocytic Differentiation Studies

Patent and technical literature claims describe the compound's pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting investigation as an anti-cancer agent and for dermatological conditions including psoriasis [1]. While specific quantitative IC50 values for cell proliferation arrest are not publicly available for this exact compound, this reported phenotypic activity differentiates it from many in-class pyrimidine analogs that have not been associated with differentiation-inducing properties. Researchers investigating differentiation therapy or screening for agents that modulate stemness should consider this compound based on these disclosed biological properties, with the understanding that quantitative benchmarking against close analogs has not been published.

Synthesis of Fused Imidazo[1,2-c]pyrimidine Heterocycles – One-Step Cyclization Precursor

The compound serves as a direct synthetic precursor to 7-methyl-6-phenylimidazo[1,2-c]pyrimidin-5(6H)-one [1], a fused tricyclic structure of potential biological interest. This synthetic utility is not shared by the 2-amino isomer (2-amino-4-methyl-6-phenylpyrimidine) or by the dione precursor (6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione), making the target compound the preferred procurement choice when the synthetic objective is imidazo[1,2-c]pyrimidine scaffold construction.

Platelet Aggregation and Bronchodilation Research – Class-Representative Probe with Favorable Physicochemical Profile

The 4-amino-6-arylpyrimidine class has an established history as inhibitors of platelet aggregation and bronchodilators, as documented in the foundational Pfizer patent US3859288 [1]. While the target compound is not explicitly exemplified with quantitative platelet aggregation data in that patent, its structural features (N1-phenyl, C4-amino, C6-methyl) align with the pharmacophore described for this activity. The compound's moderate LogP of 0.8 suggests adequate aqueous solubility for in vitro platelet aggregation assays using platelet-rich plasma, unlike more lipophilic diaryl analogs that may require higher DMSO concentrations. Researchers studying platelet function or smooth muscle relaxation may select this compound as a physicochemical-optimized representative of the 4-amino-6-arylpyrimidine pharmacophore.

Quote Request

Request a Quote for 4-Amino-6-methyl-1-phenylpyrimidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.